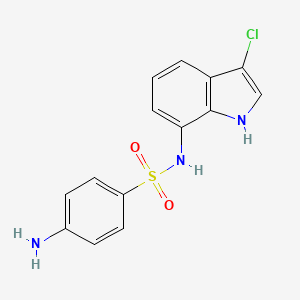

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)-

Descripción general

Descripción

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a complex organic compound that features both benzenesulfonamide and indole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- typically involves the reaction of 4-amino-benzenesulfonamide with 3-chloro-1H-indole-7-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent purification processes such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced back to an amino group.

Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Amino derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Benzenesulfonamide derivatives have been extensively studied for their therapeutic potential. The specific compound, 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide, has shown promise in the following areas:

- Anticancer Activity : Research indicates that compounds with indole structures can exhibit anticancer properties. For instance, derivatives of benzenesulfonamide have been evaluated for their ability to inhibit tumor growth in various cancer models .

- Antimicrobial Properties : Studies have demonstrated that sulfonamide compounds possess antimicrobial activity. The introduction of the indole moiety may enhance this effect, making it a candidate for further investigation as an antibiotic agent .

Biological Research

The compound's unique structure allows it to interact with biological systems effectively:

- Enzyme Inhibition : Some benzenesulfonamide derivatives act as inhibitors of specific enzymes involved in disease pathways. For example, they may inhibit carbonic anhydrase or other relevant targets, which could lead to therapeutic applications in conditions such as glaucoma or hypertension .

- Cell Signaling Modulation : The compound's ability to modulate cell signaling pathways suggests potential use in research focused on cellular responses to drugs and other stimuli .

Materials Science

In addition to biological applications, benzenesulfonamide derivatives are being explored for their utility in materials science:

- Polymer Chemistry : The sulfonamide group can be used to modify polymers, potentially leading to materials with enhanced properties such as increased thermal stability or improved mechanical strength .

- Nanotechnology : Research is ongoing into the use of benzenesulfonamide compounds in the synthesis of nanoparticles, which may have applications in drug delivery systems and imaging technologies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide on human cancer cell lines. Results showed a significant reduction in cell viability and induced apoptosis, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Activity

In another study, the antimicrobial properties of various sulfonamide derivatives were evaluated against gram-positive and gram-negative bacteria. The results indicated that 4-amino-N-(3-chloro-1H-indol-7-yl)-benzenesulfonamide exhibited superior activity compared to traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Mecanismo De Acción

The mechanism of action of Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- involves the inhibition of specific enzymes such as carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cancer cells, and its inhibition can lead to reduced cell proliferation and increased apoptosis . The compound binds to the active site of the enzyme, blocking its activity and disrupting the metabolic processes of the cancer cells.

Comparación Con Compuestos Similares

Similar Compounds

- Benzenesulfonamide, 4-amino-N-(3,4-dichloro-1H-indol-7-yl)

- Benzenesulfonamide, 4-chloro-

Uniqueness

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit carbonic anhydrase IX over other isoforms makes it particularly valuable in cancer research .

Actividad Biológica

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- is a compound of significant interest due to its biological activity, particularly as an inhibitor of glycogen synthase kinase 3 (GSK-3) and carbonic anhydrase IX (CA IX). This article synthesizes current research findings, case studies, and experimental data regarding its biological properties.

- Molecular Formula : C22H18ClN3O2S

- Molecular Weight : 465.93 g/mol

- Appearance : White to off-white powder

- Melting Point : 242°C to 246°C

- Solubility : Soluble in dimethyl sulfoxide, water, and ethanol .

Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- primarily functions as a selective GSK-3 inhibitor. GSK-3 is involved in multiple cellular processes such as metabolism, cell survival, and differentiation. The inhibition of GSK-3 can lead to altered signaling pathways that affect cell proliferation and apoptosis . Additionally, this compound has been investigated for its inhibitory effects on CA IX, which is overexpressed in various cancers. Inhibition of CA IX can disrupt pH regulation in tumor cells, potentially leading to decreased tumor growth .

Inhibition Studies

Research indicates that Benzenesulfonamide derivatives exhibit varying degrees of biological activity. For instance:

- GSK-3 Inhibition : The compound has shown potent inhibition of GSK-3, which is crucial for therapeutic applications in cancer treatment .

- Carbonic Anhydrase IX Inhibition : It has been noted for its ability to inhibit CA IX selectively, with implications for anticancer therapies .

Case Studies

-

Cardiovascular Effects : A study evaluated the impact of various benzenesulfonamide derivatives on perfusion pressure in rat models. Results indicated that certain derivatives significantly reduced perfusion pressure over time, suggesting potential cardiovascular effects .

Compound Dose Effect on Perfusion Pressure Control - Baseline Compound 2 0.001 nM Significant decrease Compound 4 0.001 nM Moderate decrease - Antimicrobial Activity : The compound's structural analogs have been tested against Mycobacterium tuberculosis, showing promising antibacterial properties .

Structure-Activity Relationship (SAR)

The biological activity of benzenesulfonamide derivatives often correlates with their structural features. The presence of the sulfonamide group is critical for enzyme inhibition due to its ability to bind zinc ions in the active sites of enzymes like CA IX .

Docking Studies

Molecular docking studies have demonstrated that Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- can effectively bind to target proteins involved in its mechanism of action. For example, docking analyses with GSK-3 and CA IX provided insights into binding affinities and potential synergistic effects when combined with other therapeutic agents .

Propiedades

IUPAC Name |

4-amino-N-(3-chloro-1H-indol-7-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClN3O2S/c15-12-8-17-14-11(12)2-1-3-13(14)18-21(19,20)10-6-4-9(16)5-7-10/h1-8,17-18H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZBFSPWJFJXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)N)NC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437664 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165668-25-7 | |

| Record name | Benzenesulfonamide, 4-amino-N-(3-chloro-1H-indol-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.